

Application Notes and Protocols for Detecting ALK Rearrangement in Crizotinib Sensitivity Testing

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Compound of Interest		
Compound Name:	Crizotinib acetate	
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Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1] These rearrangements, most commonly a fusion between the EML4 and ALK genes, result in the constitutive activation of the ALK tyrosine kinase, which promotes uncontrolled cell proliferation and survival.[2][3] Crizotinib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET.[4][5] In patients with ALK-positive NSCLC, Crizotinib can lead to significant tumor shrinkage and prolonged progression-free survival.[3][6] Therefore, accurate and reliable detection of ALK rearrangements is essential for identifying patients who will benefit from this targeted therapy. [1][7]

This document provides detailed application notes and protocols for the principal methods used to detect ALK rearrangements: Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), Reverse Transcription Polymerase Chain Reaction (RT-PCR), and Next-Generation Sequencing (NGS).

ALK Signaling Pathway and Crizotinib's Mechanism of Action



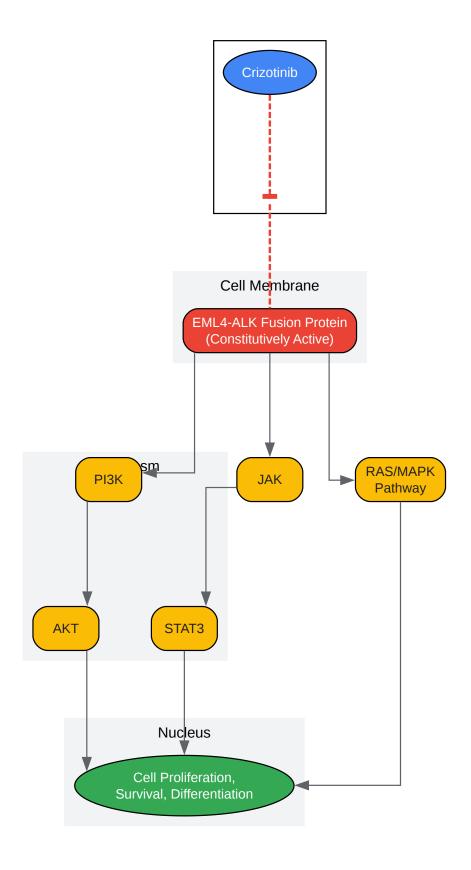




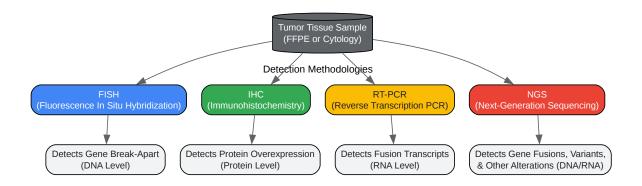
In normal physiology, the ALK receptor tyrosine kinase is involved in brain development and is activated by ligand binding.[8] In cancer, a chromosomal rearrangement can fuse the intracellular kinase domain of ALK with a partner gene, such as EML4.[9] This fusion event leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain. [10] The activated ALK fusion protein then stimulates multiple downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways, driving cell proliferation, survival, and differentiation.[2][11][12]

Crizotinib functions as a competitive inhibitor at the ATP-binding site of the ALK tyrosine kinase domain.[5] By blocking ATP binding, Crizotinib prevents the autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling and halting the growth of cancer cells dependent on ALK signaling.[3][5]

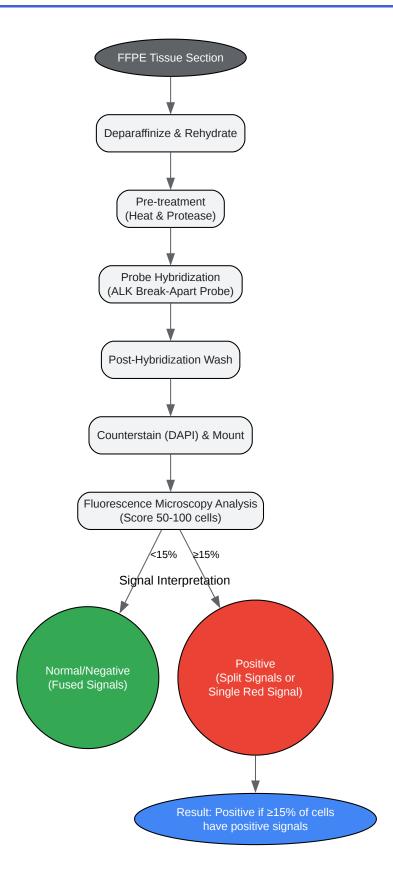




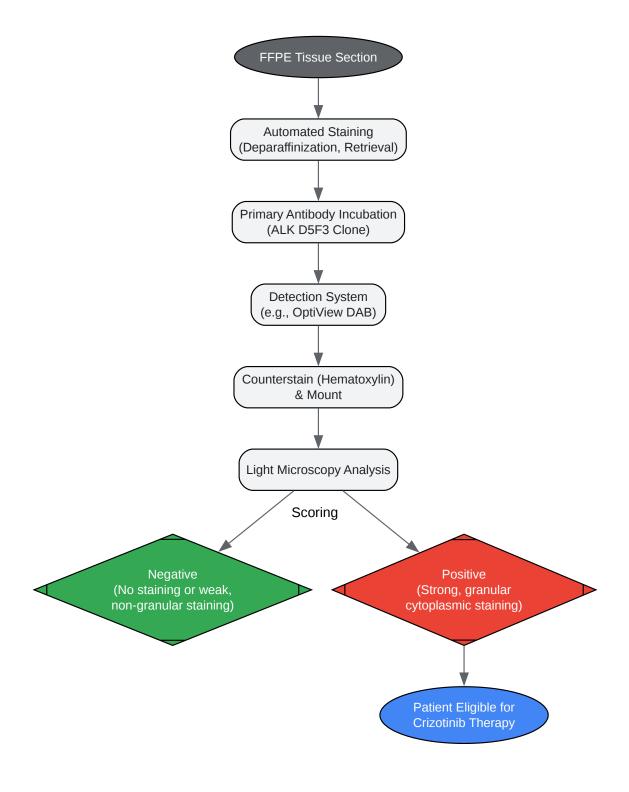




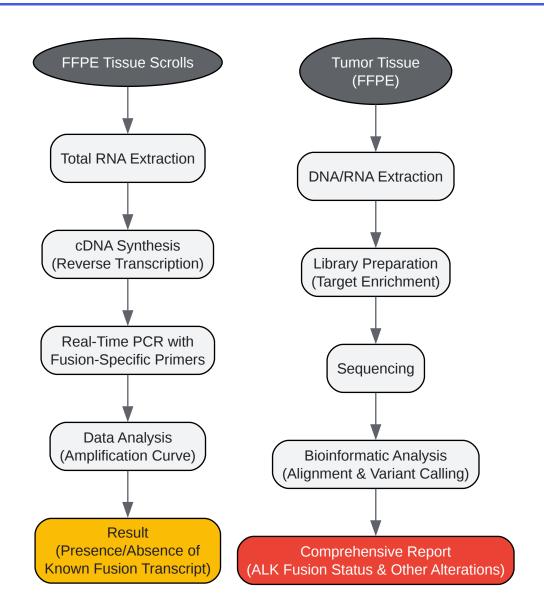












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References

 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crizotinib and testing for ALK PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low level ALK FISH positive results should be approached with caution and confirmed by an orthogonal method Toruner Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ALK: a tyrosine kinase target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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